molecular formula C12H14FNOS B2498763 (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034206-99-8

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2498763
CAS No.: 2034206-99-8
M. Wt: 239.31
InChI Key: GCBHRKOHCBWEIR-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone: is a synthetic organic compound that features a unique combination of a fluoromethyl group, an azetidine ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is often introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.

    Attachment of the Methylthio-Substituted Phenyl Group: This step generally involves coupling reactions such as Suzuki or Stille coupling, where the phenyl group is introduced using organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluoromethyl group can enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications.

Mechanism of Action

The mechanism by which (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3-(Chloromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (3-(Fluoromethyl)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

The presence of the fluoromethyl group in (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone imparts unique properties such as increased metabolic stability and potential for enhanced biological activity. Compared to its analogs, this compound may exhibit different reactivity and pharmacokinetic profiles, making it a valuable subject for further research.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHRKOHCBWEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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